
D-64131
Descripción general
Descripción
D-64131 es una pequeña molécula sintética que pertenece a la clase de los 2-aroylindoles. Es un potente inhibidor de la polimerización de la tubulina, lo que significa que interfiere con la formación de microtúbulos, componentes esenciales del citoesqueleto celular. Este compuesto ha mostrado una actividad antiproliferativa significativa contra varias células tumorales, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Mecanismo De Acción
El mecanismo de acción principal de D-64131 implica su unión al sitio de unión de la colchicina en la tubulina. Esta unión inhibe la polimerización de la tubulina en microtúbulos, que son esenciales para la división celular. Al interrumpir la formación de microtúbulos, this compound provoca la detención del ciclo celular en la fase G2-M, lo que lleva a la apoptosis de las células cancerosas .
Los objetivos moleculares de this compound incluyen los heterodímeros de α- y β-tubulina, que son los bloques de construcción de los microtúbulos. La capacidad del compuesto para unirse a estos objetivos e inhibir su polimerización es la clave de sus efectos antiproliferativos .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
La síntesis de D-64131 implica la formación de la estructura central del indol seguida de la introducción del grupo aroilo. La ruta sintética suele comenzar con la preparación de 5-metoxi-1H-indol, que luego se somete a una acilación de Friedel-Crafts utilizando derivados de fenilmetanona. Las condiciones de reacción a menudo implican el uso de ácidos de Lewis como el cloruro de aluminio (AlCl3) para facilitar el proceso de acilación .
Los métodos de producción industrial para this compound probablemente implicarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
D-64131 experimenta varios tipos de reacciones químicas, principalmente relacionadas con su interacción con la tubulina. El compuesto se une al sitio de unión de la colchicina en la tubulina, inhibiendo su polimerización. Esta acción interrumpe la formación de microtúbulos, lo que lleva a la detención del ciclo celular en la fase G2-M y a la posterior apoptosis de las células cancerosas .
Los reactivos comunes utilizados en estas reacciones incluyen la colchicina para estudios de unión competitiva y varios solventes como el dimetilsulfóxido (DMSO) para disolver el compuesto. Los principales productos formados a partir de estas reacciones son la tubulina despolimerizada y las células cancerosas apoptóticas .
Aplicaciones Científicas De Investigación
Antitumor Activity
D-64131 has been extensively studied for its antitumor properties, particularly its ability to inhibit tumor cell proliferation. The compound shows an inhibitory concentration (IC50) of approximately 74 nM against various cancer cell lines, indicating potent cytotoxic effects . This activity is attributed to its role as a tubulin polymerization inhibitor, which leads to mitotic arrest in cancer cells.
In Vitro Studies
In laboratory settings, this compound has been tested on various cancer cell lines, including HeLa cells. These studies reveal that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner. For example, research indicated that this compound significantly reduced the rate of microtubule polymerization during the elongation phase and decreased the overall amount of polymerized tubulin during the plateau phase .
In Vivo Studies
This compound has also been evaluated in animal models. In studies involving mice bearing human tumor xenografts, oral administration of this compound resulted in notable tumor regression without significant systemic toxicity. This suggests that the compound can be administered safely at therapeutic doses while maintaining efficacy against tumors .
Comparative Analysis of this compound with Other Tubulin Inhibitors
Compound | Mechanism of Action | IC50 (nM) | Efficacy Against MDR Tumors | Administration Route |
---|---|---|---|---|
This compound | Tubulin polymerization inhibitor | 74 | Yes | Oral |
Vincristine | Microtubule destabilizer | 10–100 | Limited | Intravenous |
Paclitaxel | Microtubule stabilizer | 10–20 | Limited | Intravenous |
D-24851 | Tubulin destabilizer | 50–200 | Yes | Oral |
Clinical Trials and Future Directions
Currently, this compound is in the discovery phase with ongoing research aimed at further elucidating its pharmacokinetic properties and therapeutic index. The compound's potential for oral administration and its effectiveness against resistant tumor types position it as a candidate for future clinical trials aimed at evaluating its safety and efficacy in humans .
Comparación Con Compuestos Similares
D-64131 forma parte de una clase más amplia de inhibidores de la tubulina, que incluye compuestos como el paclitaxel, la vincristina y la vinblastina. En comparación con estos inhibidores basados en productos naturales, this compound y sus análogos ofrecen varias ventajas, incluida la falta de resistencia cruzada con fenotipos de resistencia a múltiples fármacos y la ausencia de toxicidad sistémica a dosis terapéuticas .
Compuestos similares a this compound incluyen D-68144, otro 2-aroylindol con potente actividad antiproliferativa, e indolobenzazepin-7-onas, que también son inhibidores de la polimerización de la tubulina . Estos compuestos comparten un mecanismo de acción similar, pero pueden diferir en sus propiedades farmacocinéticas y eficacia contra diferentes tipos de células cancerosas .
Actividad Biológica
D-64131, a compound with the CAS number 74588-78-6, is recognized for its significant biological activity, particularly in the context of cancer treatment. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells. This article provides a detailed overview of this compound's biological activity, including its effects on tumor cell proliferation, in vivo studies, and potential therapeutic applications.
This compound acts as a novel inhibitor of tubulin polymerization , competing with colchicine for binding to the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated cytotoxic effects across various cancer cell lines.
In Vitro Studies
In vitro studies have shown that this compound exhibits substantial cytotoxicity against tumor cells:
- IC50 Values : The mean IC50 for this compound was reported at approximately 62 nM across 12 out of 14 different tumor types tested. Specifically, it exhibited an IC50 of 74 nM in certain assays .
Tumor Type | IC50 (nM) |
---|---|
Human promyelocytic leukemia (HL-60) | 62 |
Small-cell lung cancer (SCLC) | 74 |
In Vivo Studies
Animal studies further elucidate the effectiveness of this compound:
- Oral Administration : In vivo experiments demonstrated that this compound effectively inhibits tumor growth when administered orally at doses up to 400 mg/kg . Notably, no systemic toxicity was observed at this dosage level .
- Xenograft Models : In xenograft experiments utilizing human amelanotic melanoma (MEXF 989), treatment with this compound resulted in a significant growth delay of 23.4 days compared to control groups .
Case Studies and Research Findings
Research findings indicate that this compound has considerable therapeutic potential:
- Cancer Treatment Potential : Various studies highlight this compound's ability to inhibit tumor growth and its potential as a replacement for or supplement to existing tubulin-targeting therapies derived from natural sources .
- Comparative Analysis with Other Tubulin Inhibitors : In comparison to other known tubulin inhibitors, this compound has shown competitive binding properties similar to those of compounds like ENMD-1198, which also induces G2/M cell cycle arrest and affects endothelial cell behavior .
Summary of Findings
This compound stands out as a promising candidate for cancer therapy due to its potent anti-tumor activity and favorable safety profile. The following table summarizes key research findings related to its biological activity:
Study Aspect | Findings |
---|---|
Mechanism | Inhibits tubulin polymerization |
In Vitro IC50 | 62 - 74 nM |
In Vivo Efficacy | Growth delay of 23.4 days at 400 mg/kg |
Toxicity | No systemic toxicity observed |
Propiedades
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.